N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide
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Overview
Description
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde and benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound shares a similar structure but has different substituents on the aromatic ring.
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Another similar compound with variations in the functional groups attached to the aromatic ring.
Uniqueness
N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]benzohydrazide is unique due to its specific hydrazone linkage and the presence of both hydroxyl and prop-2-en-1-yl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H16N2O2/c1-2-7-13-10-6-11-15(16(13)20)12-18-19-17(21)14-8-4-3-5-9-14/h2-6,8-12,20H,1,7H2,(H,19,21)/b18-12+ |
InChI Key |
UVYMUBXWWROUCB-LDADJPATSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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